Ethyl 1-(trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 1-(trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate is a chemical compound belonging to the class of imidazo[1,5-a]pyridines, which are heterocyclic aromatic organic compounds. This compound features a trifluoroacetyl group attached to the imidazo[1,5-a]pyridine core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with imidazo[1,5-a]pyridine as the core structure.
Trifluoroacetylation: The imidazo[1,5-a]pyridine core is then trifluoroacetylated using trifluoroacetic anhydride (TFAA) in the presence of a suitable base such as pyridine.
Esterification: The resulting trifluoroacetylimidazo[1,5-a]pyridine is then esterified with ethanol to produce this compound.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include continuous flow reactors and advanced purification techniques to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the trifluoroacetyl group or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation can yield carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution can result in the formation of various substituted imidazo[1,5-a]pyridines.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of trifluoroacetyl groups with biological targets. Medicine: Ethyl 1-(trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.
Future Directions
Mechanism of Action
Target of Action
Ethyl 1-(trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate is a compound with an imidazo[1,5-a]pyridine core . This core is a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
pneumoniae , suggesting potential antimicrobial properties.
Biochemical Pathways
pneumoniae , suggesting that they may interfere with bacterial cell division or other essential processes.
Result of Action
pneumoniae , suggesting potential antimicrobial effects.
Comparison with Similar Compounds
Ethyl trifluoroacetate: Used as an intermediate in organic synthesis.
3-ethyl-1-methylimidazolium trifluoroacetate (EMITA): Another fluorinated imidazolium compound with applications in pharmaceuticals and agriculture.
Properties
IUPAC Name |
ethyl 1-(2,2,2-trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-20-11(19)10-16-8(9(18)12(13,14)15)7-5-3-4-6-17(7)10/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAJVXYNJZUCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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